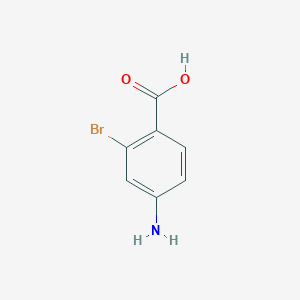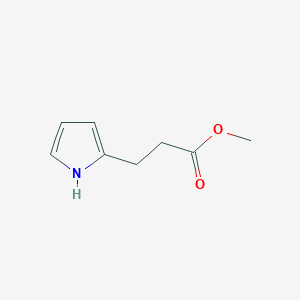
Methyl 3-(1H-pyrrol-2-yl)propanoate
概要
説明
Synthesis Analysis
The synthesis of compounds related to Methyl 3-(1H-pyrrol-2-yl)propanoate often involves multi-step chemical processes. For example, 3-(Pyrrole-2′-carboxamido)propanoic acid, a related compound, was synthesized from the reaction of β-alanine methyl ester with 2-trichloroacetylpyrrole followed by saponification and acidation with an 85.4% yield. The synthesis processes are crucial for the preparation of these compounds for further studies (Zeng, 2005).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray diffraction methods. For instance, the crystal structure of 3-(pyrrole-2?-carboxamido)propanoic acid was determined, revealing important details about its molecular geometry and the arrangement of atoms within the crystal lattice (Zeng, 2005).
科学的研究の応用
Organic Chemistry
“Methyl 3-(1H-pyrrol-2-yl)propanoate” is a heterocyclic building block . It’s used in the synthesis of other compounds .
Application
This compound is often used in the synthesis of other complex organic compounds. For example, it has been used in the synthesis of "N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine" and "2-(2-methyl-1H-pyrrol-3-yl)-2…" .
Methods of Application
The specific methods of application or experimental procedures can vary depending on the specific synthesis being performed. For example, in one synthesis, a reaction mixture was stirred for 10 minutes, then methyl vinyl ketone was added dropwise within 20 minutes with continued vigorous stirring .
Results or Outcomes
Flame Retardants
3-one derivatives, which can be synthesized from “Methyl 3-(1H-pyrrol-2-yl)propanoate”, are actively used as flame retardants . Flame retardants are materials that inhibit or resist the spread of fire.
Results or Outcomes
Ligands for Metal Complex Nanocatalysts
“Methyl 3-(1H-pyrrol-2-yl)propanoate” can also be used to design ligands for metal complex nanocatalysts .
Results or Outcomes
Organic Synthesis
“Methyl 3-(1H-pyrrol-2-yl)propanoate” is often used as a building block in organic synthesis .
Application
This compound is used to prepare other complex organic compounds. For example, it has been used in the preparation of Cu (II) and Co (II) metal complexes .
Results or Outcomes
Life Sciences
“Methyl 3-(1H-pyrrol-2-yl)propanoate” is also used in various applications in the field of life sciences .
Safety And Hazards
特性
IUPAC Name |
methyl 3-(1H-pyrrol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h2-3,6,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXXEGSGUIRAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562819 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-pyrrol-2-yl)propanoate | |
CAS RN |
69917-80-2 | |
| Record name | Methyl 3-(1H-pyrrol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)
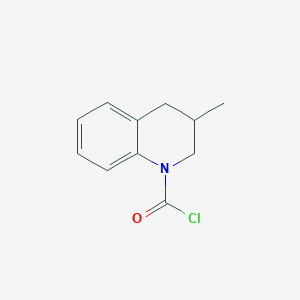

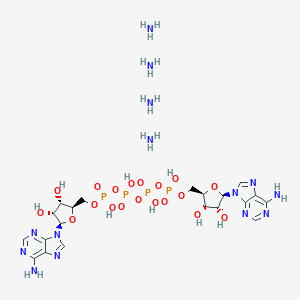
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B18933.png)

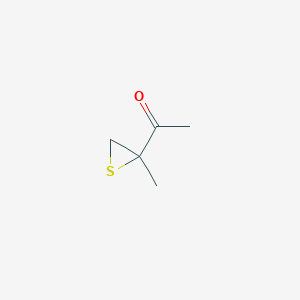
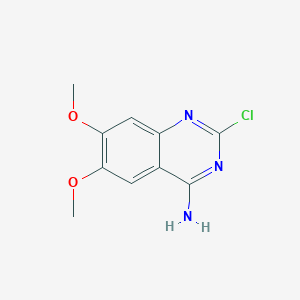
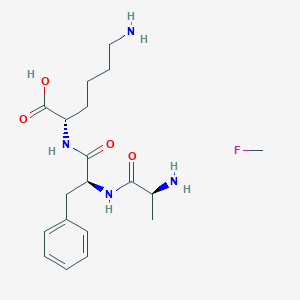
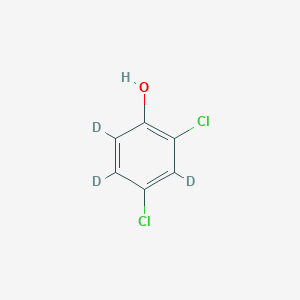
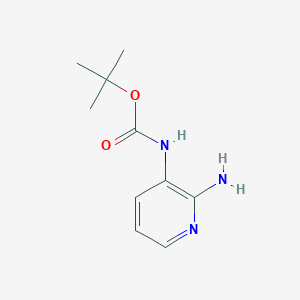
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)

